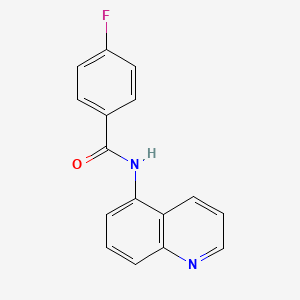
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, also known as CPTH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects by inhibiting the activity of specific enzymes and transcription factors. HDACs are enzymes that remove acetyl groups from histones, which play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can alter the expression of genes that are involved in cell growth and differentiation, leading to anti-cancer effects. NF-κB is a transcription factor that plays a role in the regulation of the immune response. By inhibiting the activity of NF-κB, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can reduce inflammation and prevent the activation of immune cells.
Biochemical and Physiological Effects
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), leading to anti-inflammatory effects. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to reduce the replication of HIV in vitro, indicating its potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in lab experiments is its specificity for HDACs and NF-κB. This allows researchers to study the effects of inhibiting these specific enzymes and transcription factors, without affecting other cellular processes. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is the development of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide analogues with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in vivo, to determine its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanisms of action of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, and to identify potential targets for its use in the treatment of specific diseases.
Synthesemethoden
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized through a multistep process that involves the reaction of cyclopentanone, hydrazine hydrate, and 2,2-diphenylacetic acid. The final product is obtained through a cyclization reaction that forms a five-membered ring.
Wissenschaftliche Forschungsanwendungen
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in the regulation of the immune response. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNYLKSCQKCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)


![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)


![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)